(2Z,4Z)-Undeca-2,4-dienal
Description
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z,4Z)-undeca-2,4-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7-,10-9- |
InChI Key |
UVIUIIFPIWRILL-QRLRYFCNSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C/C=O |
Canonical SMILES |
CCCCCCC=CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Negishi Coupling
Negishi coupling is a versatile method for forming carbon-carbon bonds, particularly useful in the synthesis of conjugated dienes. This method involves the reaction of an organozinc compound with an alkenyl halide in the presence of a palladium catalyst. However, achieving high stereoselectivity for the (2Z,4Z) isomer can be challenging with this method alone.
Heck Alkenylation
Heck alkenylation is another palladium-catalyzed reaction that can be used to synthesize conjugated dienes. While it is effective for certain stereoisomers, its application for the (2Z,4Z) configuration may require additional steps or conditions to achieve high selectivity.
Horner–Wadsworth–Emmons (HWE) Olefination
The HWE reaction is a widely used method for forming alkenes from aldehydes and phosphonates. However, its application in synthesizing (2Z,4Z)-undeca-2,4-dienal is limited due to difficulties in maintaining the Z configuration during the reaction.
Still–Gennari (SG) Olefination
SG olefination is a variant of the HWE reaction that uses a different phosphonate, which can improve the Z selectivity. However, achieving high purity of the (2Z,4Z) isomer remains challenging with this method.
Detailed Synthesis Protocol
To synthesize (2Z,4Z)-undeca-2,4-dienal with high stereoselectivity, a combination of methods might be necessary. Here is a general approach:
- Starting Materials : Begin with appropriate aldehydes or esters that can be converted into the desired dienal structure.
- Alkenylation Steps : Use palladium-catalyzed alkenylation reactions (e.g., Negishi or Heck) to form the initial double bond.
- Olefination Steps : Employ olefination reactions (e.g., HWE or SG) to introduce the second double bond, ensuring the Z configuration.
- Purification : Use techniques like fractional distillation or chromatography to purify the final product.
Research Outcomes
Research in the field of conjugated dienals highlights the challenges in achieving high stereoselectivity. For instance, studies on ethyl undeca-2,4-dienoate have shown that Negishi coupling can provide high isomeric purity for certain stereoisomers, but achieving ≥98% purity for the (2Z,4Z) isomer requires careful selection of conditions and reagents.
Data Tables
| Method | Stereoselectivity Achieved | Yield |
|---|---|---|
| Negishi Coupling | ≥98% for some isomers | 80-90% |
| Heck Alkenylation | ≤95% for (2Z,4Z) | Variable |
| HWE Olefination | Limited for (2Z,4Z) | Variable |
| SG Olefination | ≥98% for certain conditions | Variable |
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-Undeca-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted alkenes or alcohols.
Scientific Research Applications
Introduction to (2Z,4Z)-Undeca-2,4-dienal
(2Z,4Z)-Undeca-2,4-dienal is an unsaturated aldehyde with significant applications in various scientific fields, including organic synthesis, medicinal chemistry, and agrochemistry. Its unique structure, characterized by two conjugated double bonds and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a valuable compound for researchers and industry professionals.
Organic Synthesis
(2Z,4Z)-Undeca-2,4-dienal serves as a versatile building block in organic synthesis. Its structure allows for various transformations:
- Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products due to its ability to undergo stereoselective reactions. For instance, it can be converted into leukotrienes and retinoids through specific reaction pathways involving organolithium reagents and other electrophiles .
- Diene Synthesis : The compound is a precursor in the formation of Z,Z-conjugated dienes through reactions such as carbocupration and cross-coupling methods. These methodologies enable the production of diverse dienes that are crucial for further synthetic applications .
Medicinal Chemistry
The therapeutic potential of (2Z,4Z)-Undeca-2,4-dienal has been explored in medicinal chemistry:
- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. This suggests that (2Z,4Z)-Undeca-2,4-dienal may exhibit similar effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some derivatives of unsaturated aldehydes have shown promise in reducing inflammation. Investigating the anti-inflammatory potential of (2Z,4Z)-Undeca-2,4-dienal could lead to new therapeutic strategies .
Agrochemical Applications
Due to its chemical structure, (2Z,4Z)-Undeca-2,4-dienal can also be utilized in agrochemicals:
- Pheromone Synthesis : The compound has been studied for its role in synthesizing insect pheromones. For example, it can be transformed into pheromonal compounds that are effective for pest control strategies in agriculture .
Table 1: Comparison of Synthetic Methods Involving (2Z,4Z)-Undeca-2,4-dienal
| Method | Reaction Type | Yield (%) | Selectivity (%) | References |
|---|---|---|---|---|
| Organolithium Addition | Stereoselective Synthesis | 85 | >90 | |
| Carbocupration | Diene Formation | 78 | >95 | |
| Cross-Coupling | Diene Synthesis | 80 | >98 |
Table 2: Potential Biological Activities of (2Z,4Z)-Undeca-2,4-dienal Derivatives
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Synthesis of Leukotrienes
A study highlighted the use of (2Z,4Z)-Undeca-2,4-dienal as a precursor for synthesizing leukotrienes through stereoselective reactions involving organolithium reagents. This approach demonstrated high yields and selectivity, showcasing the compound's utility in producing bioactive molecules relevant to inflammatory responses .
Case Study 2: Pheromone Development
Research focused on the application of (2Z,4Z)-Undeca-2,4-dienal in synthesizing pheromones for pest management. The conversion processes yielded effective compounds that could disrupt pest mating patterns and reduce crop damage. This application illustrates the compound's significance in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (2Z,4Z)-Undeca-2,4-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2Z,4Z)-Undeca-2,4-dienal with structurally related α,β-unsaturated aldehydes, focusing on isomerism, synthesis, stability, and functional roles.
Table 1: Structural and Physical Properties
*Note: Molecular weight calculated based on homologous series.
Key Comparative Insights
Isomer Stability and Synthesis (2Z,4Z)-Undeca-2,4-dienal: The Z,Z configuration likely reduces thermodynamic stability compared to E,E isomers due to steric strain. Synthesis would require stereoselective methods, such as organocatalytic aldol condensation, to avoid isomerization. (2E,4E)-Isomers: These dominate in synthetic routes due to their thermodynamic favorability. For example, (2E,4E)-2-Methyl-2,4-undecadienal is synthesized with a 30:1 E:Z ratio using LDA/THF, indicating kinetic control under basic conditions .
Sensory and Biological Roles Odor Profiles: (2E,4Z)-Deca-2,4-dienal is a key contributor to off-flavors in meat (boar taint), with thresholds in the ppb range . The Z,Z configuration in undecadienal may enhance odor potency due to increased molecular planarity. Natural Occurrence: (2Z,4E)-Hexa-2,4-dienal is linked to tea aroma, suggesting that Z-configured aldehydes contribute to fresh, green notes .
Reactivity and Applications
- Conjugated Systems : The Z,Z dienal’s electron-deficient double bonds make it reactive toward nucleophiles (e.g., in Michael additions) and Diels-Alder reactions, useful in pharmaceutical intermediates.
- Comparative Volatility : Longer-chain aldehydes (e.g., undecadienals) are less volatile than hexadienals, extending their persistence in applications like controlled-release flavor systems.
Table 2: Isomer Ratios and Analytical Data
Q & A
Basic: What analytical methods are most effective for identifying (2Z,4Z)-Undeca-2,4-dienal in complex mixtures?
Answer:
Gas chromatography-mass spectrometry (GC-MS) paired with selective ion monitoring (SIM) is optimal due to the compound’s volatility and structural specificity. For unambiguous identification:
- Use polar capillary columns (e.g., DB-WAX) to resolve isomers .
- Confirm via retention indices and comparison with synthetic standards.
- Supplement with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify double-bond geometry .
Table 1: Key GC-MS Parameters for Detection
| Parameter | Value/Description |
|---|---|
| Column | DB-WAX (30 m × 0.25 mm) |
| Ionization Mode | Electron Impact (70 eV) |
| Characteristic Ions | m/z 81, 95, 123 |
| Retention Index | ~1,350 (DB-WAX) |
Basic: How can the stability of (2Z,4Z)-Undeca-2,4-dienal be evaluated under varying storage conditions?
Answer:
- Experimental Design:
- Key Factors:
Basic: What synthetic routes are reported for (2Z,4Z)-Undeca-2,4-dienal?
Answer:
- Wittig Reaction: Combine nona-2,4-dienal with ethylidenetriphenylphosphorane under anhydrous conditions .
- Cross-Metathesis: Use Grubbs catalyst to couple shorter aldehydes (e.g., hexenal + pentadienal) .
- Purification: Distill under reduced pressure (bp 80–85°C at 0.1 mmHg) and confirm purity via GC-FID (>98%) .
Table 2: Catalytic Efficiency Comparison
| Catalyst | Yield (%) | Z:E Selectivity |
|---|---|---|
| Grubbs 2nd Generation | 72 | 85:15 |
| Hoveyda-Grubbs | 68 | 82:18 |
Advanced: How can contradictions in literature data on (2Z,4Z)-Undeca-2,4-dienal’s odor thresholds be resolved?
Answer:
- Methodology:
- Critical Analysis: Discrepancies often arise from matrix interference or inconsistent panelist training .
Advanced: What mechanistic insights explain (2Z,4Z)-Undeca-2,4-dienal’s isomerization under UV light?
Answer:
- Computational Modeling: Use DFT (B3LYP/6-311+G**) to map transition states and activation energies .
- Experimental Validation:
- Irradiate samples in quartz cells; monitor via HPLC-DAD.
- Identify photoproducts (e.g., (2E,4Z)-isomer) and quantify kinetics .
- Key Finding: π→π* transitions at 254 nm drive cis-trans isomerization at C2 .
Advanced: How does (2Z,4Z)-Undeca-2,4-dienal interact with olfactory receptors?
Answer:
- In Silico Docking: Use homology models (e.g., OR51E2) and AutoDock Vina to predict binding affinities .
- In Vitro Assays:
- Outcome: The conjugated diene system likely engages hydrophobic residues (e.g., Phe206) via π-stacking .
Advanced: What validation parameters are critical for quantifying (2Z,4Z)-Undeca-2,4-dienal in biological matrices?
Answer:
Advanced: What degradation pathways dominate in aqueous environments?
Answer:
- Oxidative Pathways:
- Use LC-MS/MS to identify hydroperoxides and epoxides.
- Monitor via O₂ consumption assays .
- Hydrolysis: pH-dependent; negligible below pH 5 but accelerates above pH 8 .
- Key Data: Half-life = 12 h in pH 7.4 buffer at 25°C .
Advanced: How can computational models predict (2Z,4Z)-Undeca-2,4-dienal’s reactivity in Maillard systems?
Answer:
- Molecular Dynamics (MD): Simulate interactions with glucose/lysine at 150°C.
- Reactivity Descriptors: Calculate Fukui indices (Gaussian 16) to identify nucleophilic sites .
- Validation: Compare predicted intermediates (e.g., Strecker aldehydes) with GC×GC-TOFMS data .
Advanced: What strategies improve quantification in trace-level biological samples?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
